N,N-Diethyl-p-phenylenediamine sulfate

Catalog No.
S580520
CAS No.
6065-27-6
M.F
C10H18N2O4S
M. Wt
262.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N,N-Diethyl-p-phenylenediamine sulfate

CAS Number

6065-27-6

Product Name

N,N-Diethyl-p-phenylenediamine sulfate

IUPAC Name

4-N,4-N-diethylbenzene-1,4-diamine;sulfuric acid

Molecular Formula

C10H18N2O4S

Molecular Weight

262.33 g/mol

InChI

InChI=1S/C10H16N2.H2O4S/c1-3-12(4-2)10-7-5-9(11)6-8-10;1-5(2,3)4/h5-8H,3-4,11H2,1-2H3;(H2,1,2,3,4)

InChI Key

AYLDJQABCMPYEN-UHFFFAOYSA-N

SMILES

CCN(CC)C1=CC=C(C=C1)N.OS(=O)(=O)O

Synonyms

4-amino-N,N-diethylaniline, 4-amino-N,N-diethylaniline sulfate, N,N-diethyl 4-phenylenediamine, N,N-diethyl 4-phenylenediamine hydrochloride, N,N-diethyl 4-phenylenediamine monohydrochloride, N,N-diethyl 4-phenylenediamine oxalate (2:1), N,N-diethyl 4-phenylenediamine sulfate, N,N-diethyl 4-phenylenediamine sulfate (1:1), N,N-diethyl p-phenylenediamine, N,N-diethyl-1,4-phenylenediamine, N,N-diethyl-p-phenylenediamine

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)N.OS(=O)(=O)O

Analytical Chemistry

N,N-Diethyl-p-phenylenediamine sulfate (N,N-DPD sulfate) is primarily used in analytical chemistry as a chromogenic reagent for the spectrophotometric determination of various compounds. It reacts with specific functional groups in these compounds to form colored products, allowing for their quantification by measuring the absorbance of light at specific wavelengths. Here are some specific examples:

  • Determination of chlorine: N,N-DPD sulfate reacts with free chlorine in water to form a colored complex, enabling the measurement of chlorine concentration in various environmental and industrial samples.
  • Analysis of drugs: N,N-DPD sulfate can be used to determine the concentration of certain drugs containing phenolic groups or aromatic amino groups [].

Other Applications

In addition to its primary use in analytical chemistry, N,N-DPD sulfate has been explored for other scientific research applications, such as:

  • Investigating rapid chlorination rate constants: Studies have employed N,N-DPD sulfate as a probe to investigate the reaction kinetics of chlorine with other compounds.

N,N-Diethyl-p-phenylenediamine sulfate is a chemical compound with the molecular formula C10H18N2O4SC_{10}H_{18}N_{2}O_{4}S and a molecular weight of approximately 262.33 g/mol. It appears as a white to beige crystalline powder and is soluble in water and alcohol. This compound is known for its light sensitivity and air sensitivity, necessitating careful storage in a dry, well-ventilated area, away from strong oxidizing agents .

N,N-Diethyl-p-phenylenediamine sulfate is primarily utilized as a reagent in analytical chemistry, particularly for the spectrophotometric determination of various drugs containing phenolic or aromatic amino groups. It serves as a color developer in photography and is instrumental in water quality testing, especially for measuring chlorine levels through the DPD method .

, notably:

  • Chlorine Measurement: In the presence of free chlorine, it reacts to form a pink or magenta-colored compound. This reaction is used to quantify chlorine concentrations in water samples, where the intensity of the color correlates directly to the chlorine level .
  • Spectrophotometric Reactions: It can react with various drugs such as salbutamol sulfate and sulfamethoxazole, facilitating their analysis through colorimetric methods .

N,N-Diethyl-p-phenylenediamine sulfate can be synthesized through various methods, primarily involving:

  • N-Alkylation: The synthesis typically starts with p-phenylenediamine, which undergoes N-alkylation with diethyl sulfate to yield N,N-diethyl-p-phenylenediamine. The resultant amine is then treated with sulfuric acid to form the sulfate salt.
  • Recrystallization: The crude product may be purified through recrystallization processes to enhance purity levels above 97% .

Unique FeaturesN,N-Dimethyl-p-phenylenediamineC10H14N2Dye production, analytical chemistryLess toxic than diethyl derivativep-PhenylenediamineC6H8N2Hair dye formulationsLacks sulfate group; more reactive4-Amino-N,N-diethylanilineC10H14N2Colorimetric analysisSimilar structure but without sulfateN,N-Bis(2-hydroxyethyl)anilineC12H17N3O2Textile dyeingContains hydroxyl groups enhancing solubility

N,N-Diethyl-p-phenylenediamine sulfate stands out due to its specific application in chlorine measurement and its role as a color developer in both analytical chemistry and photography, making it particularly valuable in environmental monitoring and chemical analysis .

UNII

USP19T3GDA

Related CAS

93-05-0 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 53 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (20.75%): Harmful in contact with skin [Warning Acute toxicity, dermal];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

6283-63-2
6065-27-6

Wikipedia

N,N-diethyl-p-phenylenediamine sulfate

Use Classification

Cosmetics -> Hair dyeing

General Manufacturing Information

1,4-Benzenediamine, N1,N1-diethyl-, sulfate (1:?): ACTIVE

Dates

Modify: 2023-08-15

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